Croconic acid Croconic acid Croconic acid or 4,5-dihydroxycyclopentenetrione has a cyclopentene backbone with two hydroxyl groups adjacent to the double bond and three ketone groups on the remaining carbon atoms. Croconic acid forms ethers such as dimethyl croconate where the hydrogen atom of the hydroxyl group is substituted with an alkyl group. Croconic acid is used to prepare 1,3-bis-(2-dimethylamino-5-thienyl)croconine by reacting with dimethyl-thiophen-2-yl-amine. It is also used in organic synthesis and employed as a dye for biological research purposes. Further, it is involved in the preparation of ethers such as dimethyl croconate. In addition to this, it acts as a ligand and form coordination complexes with metals such as barium, copper, silver and lead.
Brand Name: Vulcanchem
CAS No.: 488-86-8
VCID: VC20804750
InChI: InChI=1S/C5H2O5/c6-1-2(7)4(9)5(10)3(1)8/h6-7H
SMILES: C1(=C(C(=O)C(=O)C1=O)O)O
Molecular Formula: C5H2O5
Molecular Weight: 142.07 g/mol

Croconic acid

CAS No.: 488-86-8

Cat. No.: VC20804750

Molecular Formula: C5H2O5

Molecular Weight: 142.07 g/mol

* For research use only. Not for human or veterinary use.

Croconic acid - 488-86-8

Specification

Description Croconic acid or 4,5-dihydroxycyclopentenetrione has a cyclopentene backbone with two hydroxyl groups adjacent to the double bond and three ketone groups on the remaining carbon atoms. Croconic acid forms ethers such as dimethyl croconate where the hydrogen atom of the hydroxyl group is substituted with an alkyl group. Croconic acid is used to prepare 1,3-bis-(2-dimethylamino-5-thienyl)croconine by reacting with dimethyl-thiophen-2-yl-amine. It is also used in organic synthesis and employed as a dye for biological research purposes. Further, it is involved in the preparation of ethers such as dimethyl croconate. In addition to this, it acts as a ligand and form coordination complexes with metals such as barium, copper, silver and lead.
CAS No. 488-86-8
Molecular Formula C5H2O5
Molecular Weight 142.07 g/mol
IUPAC Name 4,5-dihydroxycyclopent-4-ene-1,2,3-trione
Standard InChI InChI=1S/C5H2O5/c6-1-2(7)4(9)5(10)3(1)8/h6-7H
Standard InChI Key RBSLJAJQOVYTRQ-UHFFFAOYSA-N
SMILES C1(=C(C(=O)C(=O)C1=O)O)O
Canonical SMILES C1(=C(C(=O)C(=O)C1=O)O)O
Melting Point >300 °C(lit.)

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